molecular formula C33H35FN2O6 B1311709 原羟基阿托伐他汀 CAS No. 214217-86-4

原羟基阿托伐他汀

货号 B1311709
CAS 编号: 214217-86-4
分子量: 574.6 g/mol
InChI 键: CZBPKFICAYVHHM-JWQCQUIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orthohydroxyatorvastatin is a synthetic derivative of Atorvastatin , a well-established and extensively prescribed statin compound exhibiting remarkable potential in attenuating aberrantly elevated cholesterol levels . It is a metabolite of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor .


Synthesis Analysis

A method was developed and validated using liquid chromatography-tandem mass spectrometry for the simultaneous quantitation of Atorvastatin (ATV) and its major metabolite Orthohydroxyatorvastatin . The sample preparation involved a liquid–liquid extraction without chlorinated solvents .


Molecular Structure Analysis

Orthohydroxyatorvastatin has a molecular formula of C33H35FN2O6 . Its average mass is 574.639 Da and its mono-isotopic mass is 574.247925 Da .


Chemical Reactions Analysis

Detailed quantum chemical results for Atorvastatin and its ortho- and para-hydroxy metabolites (o-ATV, p-ATV) in the methanolic phase have been reported . They comprise global reactivity indices, bond order indices, and spin densities as well as all relevant enthalpies of reaction .


Physical And Chemical Properties Analysis

Orthohydroxyatorvastatin has a melting point of 132-134ºC . Its density is 1.3±0.1 g/cm3 . The boiling point is 741.9±60.0 °C at 760 mmHg .

科学研究应用

促进骨修复

原羟基阿托伐他汀作为辛伐他汀等他汀类药物的一部分,包封在聚(乳酸-共-羟基乙酸)/羟基磷灰石 (SIM/PLGA/HAp) 微球中,已对其促进骨修复的应用进行了研究。在 Tai 等人 (2013) 的一项研究中,发现辛伐他汀可以显着刺激骨痂形成,增加新血管生成,并增强移植坏死骨中的细胞向内生长,表明其作为骨诱导剂治疗骨坏死或与骨传导支架结合用于严重骨缺损的潜力 (Tai 等,2013)

抑制破骨细胞生成和牙齿移动

原羟基阿托伐他汀通过阿托伐他汀的作用,已对其对正畸牙齿移动 (OTM) 和破骨细胞生成的效应进行了研究。一项研究表明,阿托伐他汀显着降低了大鼠的 OTM 和破骨细胞计数,表明其在管理正畸治疗和骨吸收过程中的效用 (Dolci 等,2018)

帕金森病模型中的神经保护作用

他汀类药物,包括辛伐他汀,已被发现具有神经保护作用。Yan 等人 (2011) 发现辛伐他汀改善了帕金森病大鼠模型中的焦虑样活动,并恢复了 NMDA 受体的表达,表明通过调节 NMDA 受体和抗炎作用,他汀类药物在神经退行性疾病中具有潜在的治疗应用 (Yan 等,2011)

心血管疾病和主动脉瓣狭窄

研究已经探讨了他汀类药物(如瑞舒伐他汀)在减缓主动脉瓣狭窄进展中的作用。Moura 等人 (2007) 的一项研究提供了证据表明,针对降低血清 LDL 胆固醇的瑞舒伐他汀治疗可以减缓主动脉瓣狭窄的血流动力学进展,为管理这种情况提供了一种新方法 (Moura 等,2007)

骨质疏松症和骨骼健康

他汀类药物已被证明可以通过减少氧化应激和恢复一氧化氮的形成来预防骨质疏松症,正如在衰老和卵巢切除大鼠中所证明的那样。这表明他汀类药物可能具有除降低胆固醇之外的有益作用,包括增强骨骼健康和可能预防骨质疏松症 (Yin 等,2012)

安全和危害

While statins are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage .

属性

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBPKFICAYVHHM-JWQCQUIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Orthohydroxyatorvastatin

CAS RN

214217-86-4
Record name Orthohydroxyatorvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORTHOHYDROXYATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orthohydroxyatorvastatin
Reactant of Route 2
Orthohydroxyatorvastatin
Reactant of Route 3
Orthohydroxyatorvastatin
Reactant of Route 4
Reactant of Route 4
Orthohydroxyatorvastatin
Reactant of Route 5
Reactant of Route 5
Orthohydroxyatorvastatin
Reactant of Route 6
Orthohydroxyatorvastatin

Citations

For This Compound
8
Citations
L Caro, T Prueksaritanont, CM Fandozzi… - Clinical Drug …, 2021 - Springer
Background Many people infected with hepatitis C virus have comorbidities, including hypercholesterolemia, that are treated with statins. In this study, we evaluated the drug–drug …
Number of citations: 3 link.springer.com
D Guillén, F Cofán, E Ros, O Millán, M Cofán… - Molecular Diagnosis & …, 2010 - Springer
… The results of our study showed that atorvastatin and orthohydroxyatorvastatin plasma concentrations in the renal transplant recipients were significantly higher than those in the …
Number of citations: 8 link.springer.com
C Shimizu, J Kim, M He, AH Tremoulet… - Journal of the …, 2022 - Am Heart Assoc
… Pharmacokinetic analysis from the statin clinical trial showed that levels of atorvastatin and its metabolite, orthohydroxyatorvastatin, reached a peak 1 to 2 hours after an oral dose and …
Number of citations: 2 www.ahajournals.org
P Nestel - Side Effects of Drugs Annual, 2011 - Elsevier
Publisher Summary This chapter presents the studies of the effects of drugs that affect lipid metabolism. Serious myopathy has been studied in a systematic review of PubMed listed …
Number of citations: 1 www.sciencedirect.com
V Guirao Salguero… - …, 2010 - LIPPINCOTT WILLIAMS & WILKINS …
Number of citations: 0
СВ Буянова - Вестник Витебского государственного …, 2012 - cyberleninka.ru
… with coronary heart disease was noted, except for the content of VLDL and HDL atorvastatin, differences in the content of which were not revealed and that of orthohydroxyatorvastatin …
Number of citations: 1 cyberleninka.ru
M Líška - 2008 - dspace.cuni.cz
10 Abstrakty 10.1 Analýza atorvastatinu metódou kvapalinovej chromatografie s využitím fluorescenčnej derivatizacie Hlavným cieľom tejto práce bolo vyvinúť metódu stanovenia …
Number of citations: 0 dspace.cuni.cz
J Juchelka - 2014 - dspace.cuni.cz
Univerzita Karlova v Praze, Farmaceutická fakulta v Hradci Králové Katedra analytické chemie Kandidát: Jan Juchelka Školitel: doc. PharmDr. Lucie Nováková, Ph.D. Název diplomové …
Number of citations: 0 dspace.cuni.cz

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。